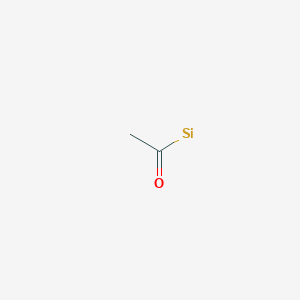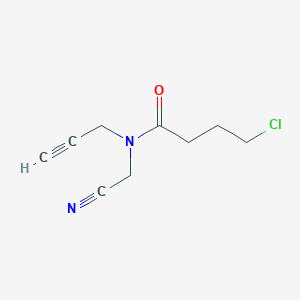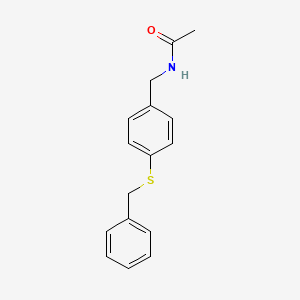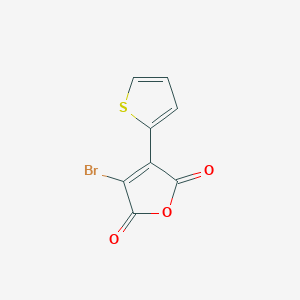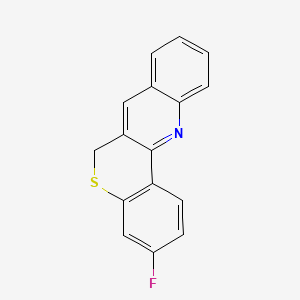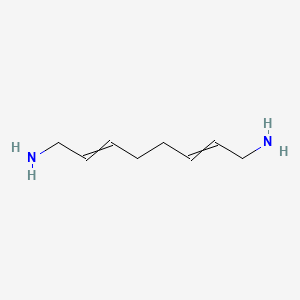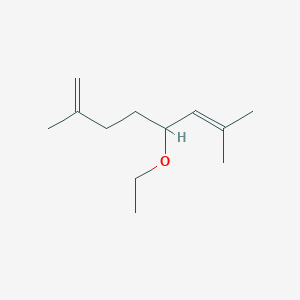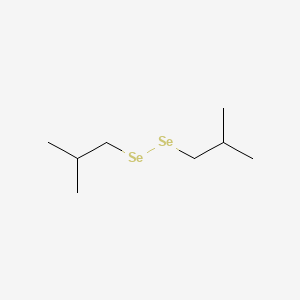
Diselenide, bis(2-methylpropyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diselenide, bis(2-methylpropyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-methylpropyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(2-methylpropyl), typically involves the reaction of 2-methylpropyl halides with selenium. One common method is the treatment of 2-methylpropyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the resulting alkyl selenocyanate in water . This reaction is efficient and yields high amounts of the desired product. Another approach involves the use of selenium and hydrazine hydrate under atmospheric pressure in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of diselenides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Diselenide, bis(2-methylpropyl), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenols.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various organoselenium compounds depending on the substituent.
Aplicaciones Científicas De Investigación
Diselenide, bis(2-methylpropyl), has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diselenide, bis(2-methylpropyl), involves its ability to modulate redox processes within cells. The compound can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. It interacts with molecular targets such as thiol-containing proteins and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- Diphenyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Comparison: Diselenide, bis(2-methylpropyl), is unique due to its specific alkyl groups, which influence its chemical reactivity and biological activity. Compared to diphenyl diselenide, it may exhibit different solubility and stability properties. The presence of 2-methylpropyl groups can also affect its interaction with biological targets, potentially leading to distinct pharmacological effects .
Propiedades
Número CAS |
56592-99-5 |
|---|---|
Fórmula molecular |
C8H18Se2 |
Peso molecular |
272.2 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylpropyldiselanyl)propane |
InChI |
InChI=1S/C8H18Se2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
FQPPQPCYJQGWGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Se][Se]CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


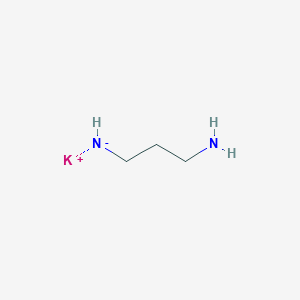
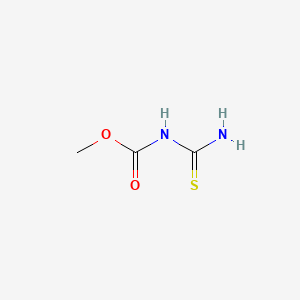
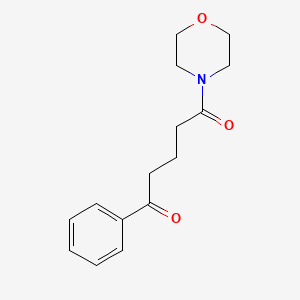
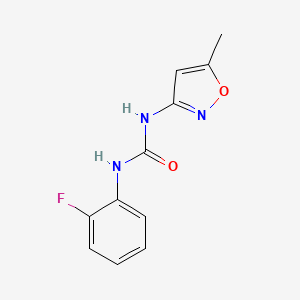

![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
